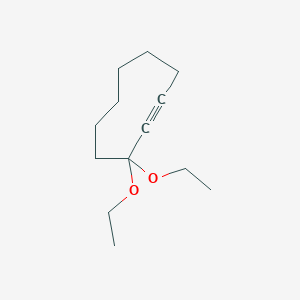
2-Chloro-3-piperazin-1-YL-quinoxaline
Overview
Description
2-Chloro-3-piperazin-1-YL-quinoxaline is a derivative of quinoxaline, a class of N-heterocyclic compounds . Quinoxalines have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . They have become the crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia .
Synthesis Analysis
The synthesis of 2-Chloro-3-piperazin-1-YL-quinoxaline has been exhibited in the reaction Scheme 22 . It is one of the prime components to prepare antipsychotic drugs . Numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods .Molecular Structure Analysis
Quinoxaline is defined as a weakly basic bi-cyclic compound C8H6N2, having fused benzene and pyrazine rings . It is a nitrogen-containing heterocyclic compound and is an indispensable structural unit for both chemists and biochemists .Chemical Reactions Analysis
The reaction Scheme 22 exhibits the formation of 2-Chloro-3-(piperazin-2-yl)quinoxaline . This compound is one of the prime components to prepare antipsychotic drugs .Physical And Chemical Properties Analysis
Quinoxaline is a low melting solid and is miscible in water . It is a weak base and can form salts with acids . The molecular weight of 2-Chloro-3-piperazin-1-YL-quinoxaline is 248.71 .Scientific Research Applications
Synthesis and Biological Activity
- New Quinoxaline Derivatives as Hypoxic-Cytotoxic Agents : Research by Ortega et al. (2000) in the European Journal of Medicinal Chemistry highlights the synthesis of new 2-quinoxalinecarbonitrile 1,4-di-N-oxides with basic lateral chains including piperazines, indicating their potential as potent cytotoxic agents in hypoxic conditions (Ortega et al., 2000).
Molecular Design and Drug-Like Properties
- Design of Novel Drug-Like Small Molecules : Rao et al. (2016) in the Journal of Heterocyclic Chemistry discuss the synthesis of “drug-like” small molecules based on quinoxaline with amino substitution at C-2, including reactions involving 2-chloro-3-phenylquinoxaline, underscoring their relevance in drug design (Rao et al., 2016).
Comprehensive Structural and Biological Surveys
- Structural and Biological Overview : El-Azzouny et al. (2020) in Drug Development Research provide an extensive survey of 7-chloro-4-(piperazin-1-yl)quinoline structures, including derivatives like 2-chloro-3-piperazin-1-yl-quinoxaline, showcasing their diverse pharmacological profiles across various domains such as antimalarial, anti-HIV, anticancer, and more (El-Azzouny et al., 2020).
Antitumor Applications
- Potential in Antitumor Therapy : Mamedov et al. (2022) in ACS Pharmacology & Translational Science synthesized a series of 2-(benzimidazol-2-yl)quinoxalines with N-methylpiperazine substituents, showing promising activity against cancer lines and suggesting a role in developing anticancer agents (Mamedov et al., 2022).
Antimicrobial Evaluation
- Antimicrobial Activity of Quinoxaline Derivatives : EI-Bendary et al. (2004) in Scientia Pharmaceutica synthesized and evaluated quinoxaline derivatives for antimicrobial activities, including those with piperazine modifications, indicating their potential in antimicrobial therapies (EI-Bendary et al., 2004).
Mechanism of Action
While the specific mechanism of action for 2-Chloro-3-piperazin-1-YL-quinoxaline is not mentioned in the search results, it’s worth noting that quinoxaline derivatives have shown potent PI3Kα inhibitory activity and cellular antiproliferative potency . This suggests that they may be promising agents for potential applications in cancer treatment .
Future Directions
Quinoxaline derivatives have diverse therapeutic uses and have become the crucial component in drugs used to treat various diseases . Due to the current pandemic situation, it has become essential to synthesize drugs to combat deadly pathogens . Therefore, the future direction of research on 2-Chloro-3-piperazin-1-YL-quinoxaline and similar compounds could be focused on developing more effective and safer drugs for various diseases .
properties
IUPAC Name |
2-chloro-3-piperazin-1-ylquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4/c13-11-12(17-7-5-14-6-8-17)16-10-4-2-1-3-9(10)15-11/h1-4,14H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDAZRADHJDBEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3N=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397242 | |
| Record name | 2-CHLORO-3-PIPERAZIN-1-YL-QUINOXALINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
164670-46-6 | |
| Record name | 2-CHLORO-3-PIPERAZIN-1-YL-QUINOXALINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2',4,4',5',7,7'-Hexachloro-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid](/img/structure/B180632.png)


